2-(1-Adamantyl)oxirane

Overview

Description

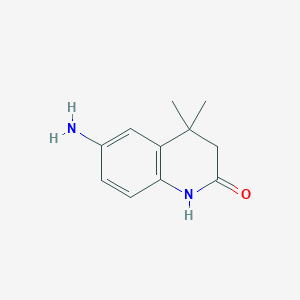

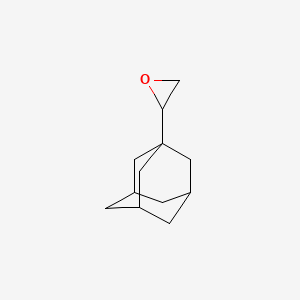

“2-(1-Adamantyl)oxirane” is a chemical compound with the CAS Number: 28173-62-8. It has a molecular weight of 178.27 and its IUPAC name is 2-(1-adamantyl)oxirane . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-(1-Adamantyl)oxirane is achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .

Molecular Structure Analysis

The molecular formula of 2-(1-Adamantyl)oxirane is C12H18O . The InChI code for this compound is 1S/C12H18O/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-11/h8-11H,1-7H2 .

Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Physical And Chemical Properties Analysis

2-(1-Adamantyl)oxirane is a liquid at room temperature . It has a molecular weight of 178.27 .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

2-(1-Adamantyl)oxirane: is a valuable starting material for the synthesis of various functional adamantane derivatives. These derivatives are crucial in creating monomers, thermally stable fuels, bioactive compounds, and pharmaceuticals. The high reactivity of such compounds allows for extensive opportunities in chemical synthesis and material science .

Polymerization Reactions

The compound plays a significant role in polymerization reactions. For instance, it has been used in the anionic copolymerization of 2-(1-adamantyl)-1,3-butadiene and isoprene, which is distinctive due to the presence of 1,4-diene structures in the starting materials. This process contributes to the development of polymers with unique properties .

Drug Delivery Systems

In the field of biomedical research, 2-(1-Adamantyl)oxirane derivatives are incorporated into drug delivery systems. The adamantane moiety is known for its ability to increase the lipophilicity of drugs, thereby improving their pharmacological properties. It is used in the design of liposomes, cyclodextrins, and dendrimers for targeted drug delivery .

Surface Recognition Studies

The adamantane structure is also applied in surface recognition studies. Its unique cage-like structure allows for interactions with various biological and chemical surfaces, making it an excellent anchor in the lipid bilayer of liposomes. This has promising applications in the recognition and treatment of diseases at the molecular level .

Quantum-Chemical Calculations

2-(1-Adamantyl)oxirane: and its derivatives are subjects of quantum-chemical calculations to investigate their electronic structure. These studies are essential for elucidating the mechanisms of chemical and catalytic transformations, which are pivotal in designing new materials and understanding their reactivity .

Nanotechnology

The compound’s derivatives are being explored for creating and utilizing new materials based on natural and synthetic nanodiamonds. The advancements in this area are particularly relevant for the development of diamond-like bulky polymers, known as diamondoids, which have potential applications in various high-tech industries .

Safety and Hazards

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, it is expected that the research and development in this area will continue to grow in the future.

Mechanism of Action

Target of Action

Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They frequently interact with carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives .

Mode of Action

The mode of action of 2-(1-Adamantyl)oxirane involves radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This process provides a variety of products incorporating diverse functional groups .

Biochemical Pathways

It is known that adamantyl radicals can react directly with o2 to give oxygenated products . This suggests that 2-(1-Adamantyl)oxirane may influence oxidative pathways.

Pharmacokinetics

The adamantane moiety is often introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties . This suggests that 2-(1-Adamantyl)oxirane may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests that 2-(1-Adamantyl)oxirane may have significant effects at the molecular and cellular level.

Action Environment

It is known that the synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates . This suggests that the action of 2-(1-Adamantyl)oxirane may be influenced by factors such as temperature and the presence of other chemical species.

properties

IUPAC Name |

2-(1-adamantyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-11/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZLOWONDMXBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562171 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28173-62-8 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)